molecular formula C20H21N3O7S3 B2829831 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-45-4

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2829831
CAS RN: 865198-45-4
M. Wt: 511.58
InChI Key: TUECVDOKNFSHKO-MRCUWXFGSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfonyl groups, and the formation of the imine and ester linkages. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the imine could potentially undergo hydrolysis to form a carbonyl and an amine, while the ester could be subject to reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting point would depend on the strength of the intermolecular forces present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or as a lead compound in the development of new drugs .

properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S3/c1-22(2)33(28,29)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)30-3)16-10-9-15(32(4,26)27)11-17(16)31-20/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUECVDOKNFSHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

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